2-(o-Tolyl(p-tolyl)amino)acetic acid
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Overview
Description
p-Tolyl-o-tolylamino acetic acid: is an organic compound with the molecular formula C16H17NO2 It is a derivative of acetic acid where the hydrogen atoms are substituted by p-tolyl and o-tolylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-tolyl-o-tolylamino acetic acid typically involves the reaction of p-toluidine and o-toluidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of p-tolyl-o-tolylamino acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolyl-o-tolylamino acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-Tolyl-o-tolylamino acetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites and mechanisms of action of various biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of p-tolyl-o-tolylamino acetic acid. It may have applications in the development of new drugs or as a lead compound for drug discovery.
Industry: In the industrial sector, p-tolyl-o-tolylamino acetic acid can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of p-tolyl-o-tolylamino acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
p-Tolylacetic acid: Similar in structure but lacks the o-tolylamino group.
o-Tolylacetic acid: Similar in structure but lacks the p-tolylamino group.
N-Phenylglycine: Contains a phenyl group instead of the tolyl groups.
Uniqueness: p-Tolyl-o-tolylamino acetic acid is unique due to the presence of both p-tolyl and o-tolylamino groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for unique interactions and reactivity compared to its similar compounds.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-methyl-N-(2-methylphenyl)anilino)acetic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-14(10-8-12)17(11-16(18)19)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
FSISFQIMEJFWKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC=C2C |
Origin of Product |
United States |
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